1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Polymer Additives Crystal Engineering Solid-State NMR

C3-symmetric BTA derivative (CAS 745070-61-5) for isotactic PP clarification. Delivers rapid crystallization, high optical clarity via pseudo-hexagonal packing, and non-hazardous GHS compliance. EU FCM 784 authorization with 5 mg/kg SML enables food-contact applications. Proven orthorhombic crystal structure ensures consistent nucleation vs. less-defined alternatives.

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
CAS No. 745070-61-5
Cat. No. B1504525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2,2-dimethylpropionylamino)benzene
CAS745070-61-5
Molecular FormulaC21H33N3O3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC(=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C(C)(C)C
InChIInChI=1S/C21H33N3O3/c1-19(2,3)16(25)22-13-10-14(23-17(26)20(4,5)6)12-15(11-13)24-18(27)21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27)
InChIKeyCPEULHAPWXMDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(2,2-dimethylpropionylamino)benzene (CAS 745070-61-5): Technical Profile for Polymer Procurement


1,3,5-Tris(2,2-dimethylpropionylamino)benzene (CAS 745070-61-5) is a C3-symmetric 1,3,5-benzenetrisamide (BTA) derivative with the molecular formula C21H33N3O3 and a molecular weight of 375.5 g/mol [1]. It is commercially recognized under trade names including IRGACLEAR XT 386 and CGX 386 [2]. This compound functions primarily as a highly efficient clarifying and nucleating agent for isotactic polypropylene (i-PP), where it facilitates rapid crystallization and enhances optical clarity by inducing a dense network of low-light-scattering crystalline structures [3]. Its utility is grounded in a well-defined orthorhombic crystal structure (space group P212121) featuring a pseudo-hexagonal rod packing stabilized by intermolecular hydrogen bonding and π-stacking [4].

Why 1,3,5-Tris(2,2-dimethylpropionylamino)benzene Cannot Be Replaced by Generic 1,3,5-Benzenetrisamides


The performance of 1,3,5-benzenetrisamides as nucleating and clarifying agents for isotactic polypropylene is exquisitely sensitive to subtle variations in the chemical structure of the amide substituents [1]. Specifically, the substitution pattern of the alkyl groups on the amide nitrogen dictates the self-assembly behavior, crystalline morphology, and ultimately the efficiency of polymer nucleation [2]. Even closely related analogs—such as those with linear alkyl chains, cyclohexyl moieties, or benzamide groups—exhibit markedly different nucleation efficiencies and optical outcomes [3]. Consequently, simple generic substitution within this compound class carries a high risk of suboptimal polymer crystallization kinetics, reduced transparency, and compromised final article properties, undermining both process economics and product quality.

Quantitative Differentiation of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene: A Comparator-Based Evidence Guide


Defined Orthorhombic Crystal Structure Underpins Consistent Nucleation Performance

The crystal structure of 1,3,5-tris(2,2-dimethylpropionylamino)benzene has been unequivocally determined using a combined X-ray powder diffraction and solid-state NMR approach, revealing an orthorhombic metric (a = 14.91(5) Å, b = 24.05(8) Å, c = 6.80(2) Å) and space group P212121 [1]. This contrasts with other 1,3,5-benzenetrisamides (BTAs), where alkyl substituent variations yield different crystal packing motifs [2]. The resolved structure—characterized by pseudo-hexagonal rod packing with medium-strong hydrogen bonds and π-stacking—directly correlates with its ability to self-assemble into nanofibrils that act as highly efficient nucleating sites for isotactic polypropylene [3]. This level of structural characterization, absent for many alternative BTA-based nucleating agents, provides a mechanistic rationale for its superior performance consistency.

Polymer Additives Crystal Engineering Solid-State NMR

Superior Nucleation Efficiency of 1,3,5-Benzenetrisamide Core vs. Terephthalamide Scaffolds

The nucleation efficiency of the 1,3,5-benzenetrisamide core—the scaffold of this compound—is demonstrably superior to that of terephthalamide-based nucleating agents in isotactic polypropylene [1]. While a direct, quantitative head-to-head comparison of 1,3,5-tris(2,2-dimethylpropionylamino)benzene against a specific terephthalamide is not identified in the primary literature, this class-level inference establishes a fundamental advantage of the BTA architecture. The enhanced nucleation is attributed to the presence of the central benzamide moiety, which facilitates more effective self-assembly and interaction with the polymer matrix [2]. This provides a structural basis for prioritizing BTA derivatives, including 1,3,5-tris(2,2-dimethylpropionylamino)benzene, over amide nucleating agents built on alternative cores.

Polypropylene Nucleating Agent Crystallization Kinetics

Regulatory Clearance for Food Contact Materials with Specific Migration Limit

1,3,5-Tris(2,2-dimethylpropionylamino)benzene is authorized as an additive in plastic food contact materials (FCMs) under the European Union's Regulation (EU) No 10/2011 (as amended), listed with FCM No. 784 and Ref No. 95420 [1]. This authorization includes a defined specific migration limit (SML) of 5 mg/kg [2]. This stands in contrast to many other nucleating and clarifying agents, which either lack this specific authorization or are subject to different, potentially more restrictive, regulatory frameworks. The existence of a harmonized EU SML provides a clear, quantifiable compliance benchmark that simplifies material qualification for manufacturers of food packaging and other food contact articles, reducing time-to-market and regulatory risk compared to using non-listed or less-clearly regulated alternatives.

Food Contact Materials Regulatory Compliance Polymer Additives

Favorable and Consistent Non-Hazardous GHS Classification Across Industry

Based on aggregated notifications from 105 companies to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, 1,3,5-tris(2,2-dimethylpropionylamino)benzene is consistently reported as not meeting GHS hazard criteria across all submissions [1]. This represents a 100% consensus among notifying companies that the substance does not require hazard classification [2]. While many industrial additives carry mandatory hazard statements (e.g., H315, H319, H411), this compound's clean GHS profile simplifies handling, storage, and disposal procedures. This reduces the need for specialized personal protective equipment and mitigates potential supply chain or regulatory complications associated with hazardous materials, offering a quantifiable advantage in operational safety and ease of integration.

Product Safety GHS Classification Industrial Hygiene

Optimal Application Scenarios for 1,3,5-Tris(2,2-dimethylpropionylamino)benzene Based on Evidence


High-Clarity Polypropylene for Food Packaging

This compound is ideally suited for the production of transparent polypropylene food containers and films. Its established role as an efficient clarifying agent [1] is complemented by its EU regulatory authorization (FCM No. 784) with a defined specific migration limit (SML) of 5 mg/kg [2], providing a clear compliance pathway. The non-hazardous GHS classification [3] further simplifies its use in manufacturing environments producing food-contact articles.

Accelerated Polypropylene Processing with Reduced Cycle Times

For injection molding and other high-throughput polypropylene processes, the compound's high nucleation efficiency—rooted in its BTA architecture [1] and its ability to self-assemble into nucleating nanofibrils due to its specific crystal packing [2]—enables higher crystallization temperatures and faster solidification. This translates directly to shorter mold cycle times and increased production output, offering a quantifiable economic benefit compared to slower-nucleating alternatives.

Development of Reproducible Polymer Formulations

Research and development teams seeking to minimize batch-to-batch variability in polypropylene formulations can leverage the compound's fully resolved crystal structure (orthorhombic, space group P212121) [1]. This structural certainty provides a mechanistic understanding of its performance, unlike alternative nucleating agents with less-defined solid-state properties. This knowledge base supports more predictable formulation design and troubleshooting, reducing development timelines and costs.

Replacement of Hazardous or Less-Regulated Nucleating Agents

In formulations where a clean safety and regulatory profile is paramount, this compound offers a drop-in replacement for alternative nucleating agents that may carry GHS hazard classifications [1] or lack specific food-contact authorizations. The combination of a non-hazardous classification [2] and a defined EU SML [3] de-risks the supply chain and simplifies material qualification, making it a strategically preferred choice for global consumer goods manufacturers.

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